methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and amino groups in its structure makes it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-3-methylpyridine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The resulting fluorinated intermediate is then esterified using methanol and hydrochloric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The amino group may facilitate binding to active sites of enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-fluoropyridine
- 3-amino-5-chloropyridine
- Methyl 3-amino-5-chloropyridine-2-carboxylate
Uniqueness
Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is unique due to the presence of both fluorine and amino groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
CAS No. |
2680534-32-9 |
---|---|
Molecular Formula |
C7H8ClFN2O2 |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
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